Product packaging for (1-Phenylbutyl)hydrazine(Cat. No.:)

(1-Phenylbutyl)hydrazine

Cat. No.: B8599201
M. Wt: 164.25 g/mol
InChI Key: ONQAARZFNMYZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Phenylbutyl)hydrazine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . Its CAS Registry Number is 55294-30-9 . As a derivative of hydrazine, this compound serves as a versatile building block or intermediate in organic synthesis and research applications. Compounds within the hydrazine family are extensively utilized in industrial and laboratory settings and are known to be key intermediates in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals . For example, structurally related hydrazine derivatives are employed in the development of substances with potential antibacterial, antifungal, and anticancer activities . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with care, adhering to all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2 B8599201 (1-Phenylbutyl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-phenylbutylhydrazine

InChI

InChI=1S/C10H16N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6,11H2,1H3

InChI Key

ONQAARZFNMYZBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NN

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Phenylbutyl Hydrazine

Historical Development of Synthetic Approaches to (1-Phenylbutyl)hydrazine

The early synthesis of unsymmetrically substituted hydrazines, such as this compound, primarily relied on the direct alkylation of a hydrazine (B178648) precursor. One of the foundational methods involves the reaction of phenylhydrazine (B124118) with an appropriate alkylating agent. In the case of this compound, this would involve the reaction of phenylhydrazine with a 1-halobutane, such as 1-bromobutane (B133212) or 1-chlorobutane.

This classical approach, while straightforward in concept, often suffers from a lack of selectivity. The reaction can lead to a mixture of products, including mono- and di-alkylated hydrazines at either nitrogen atom, as well as potential side reactions. Achieving selective mono-alkylation at the desired nitrogen atom often requires careful control of reaction conditions, such as temperature and stoichiometry, and can result in modest yields. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction.

Contemporary Strategies for Direct Synthesis

Modern synthetic chemistry offers more refined and efficient methods for the preparation of this compound, aiming for higher yields, greater selectivity, and milder reaction conditions.

Reductive Amination and Hydrazination Protocols

A prominent contemporary strategy for the synthesis of this compound is the reductive amination of 1-phenylbutan-1-one with hydrazine. This two-step, one-pot process involves the initial condensation of the ketone with hydrazine to form a hydrazone intermediate. Subsequent reduction of the hydrazone C=N double bond yields the desired hydrazine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is often preferred due to its milder nature and its ability to selectively reduce the iminium ion intermediate in the presence of the carbonyl group.

Reactants Reagents Product
1-Phenylbutan-1-one, Hydrazine Reducing agent (e.g., NaBH₄, H₂/Pd) This compound

This method is generally more efficient and provides better control over the final product compared to direct alkylation.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a powerful tool in modern organic synthesis. While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to generate substituted hydrazines. For instance, a three-component reaction involving a carbonyl compound (like butanal), a phenyl-containing nucleophile, and a hydrazine source could potentially be designed. Such reactions offer advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Strategic Use of Protecting Groups in Synthesis

To overcome the selectivity issues associated with direct alkylation, the strategic use of protecting groups on one of the nitrogen atoms of the hydrazine moiety is a common and effective strategy. By temporarily blocking one of the nitrogen atoms, alkylation can be directed to the other, unprotected nitrogen.

A common protecting group for hydrazines is the tert-butoxycarbonyl (Boc) group. For example, phenylhydrazine can be selectively protected at one nitrogen atom to form N-Boc-N'-phenylhydrazine. This protected intermediate can then be alkylated with a 1-halobutane. The bulky Boc group sterically hinders alkylation at the adjacent nitrogen, favoring the formation of the desired N-alkylated product. The final step involves the removal of the Boc group, typically under acidic conditions, to yield this compound.

The sequence of this synthetic approach is as follows:

Protection: Phenylhydrazine + (Boc)₂O → N-Boc-N'-phenylhydrazine

Alkylation: N-Boc-N'-phenylhydrazine + 1-Halobutane → N-Boc-N'-(1-phenylbutyl)hydrazine

Deprotection: N-Boc-N'-(1-phenylbutyl)hydrazine + Acid → this compound

This method provides excellent control over the regioselectivity of the alkylation, leading to higher yields of the desired product.

Catalytic Advancements in this compound Synthesis

The development of catalytic methods has revolutionized organic synthesis, offering milder reaction conditions and improved efficiency.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed cross-coupling reactions are more commonly employed for the synthesis of aryl hydrazines from aryl halides and hydrazine, adaptations of these methods could potentially be applied to the synthesis of alkyl-aryl hydrazines.

For instance, a palladium-catalyzed reaction could potentially be developed to couple a phenyl-containing species with a butylhydrazine (B1329735) derivative or vice versa. However, specific examples of transition metal-catalyzed synthesis of this compound are not widely reported in the literature, and this remains an area for potential future development. The challenges in such reactions often lie in controlling the reactivity and preventing side reactions like β-hydride elimination from the alkyl partner.

Organocatalytic Systems for Hydrazine Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. In the context of synthesizing chiral this compound, an organocatalytic reductive amination of butanal with phenylhydrazine represents a plausible and attractive strategy. This approach typically involves the use of a chiral Brønsted acid or a chiral amine catalyst.

One potential organocatalytic system involves the use of a chiral phosphoric acid (CPA) catalyst. The CPA would activate the in-situ formed hydrazone towards nucleophilic attack by a hydride source. Hantzsch esters or benzothiazolines are commonly employed as mild hydride donors in such organocatalytic reductions. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Another viable organocatalytic approach is the use of chiral secondary amines, such as proline and its derivatives. These catalysts can activate the aldehyde through the formation of an enamine, which then reacts with the hydrazine. Subsequent reduction of the resulting intermediate would yield the desired product.

While specific examples detailing the organocatalytic synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric organocatalytic reductive amination provide a strong foundation for its potential synthesis. The choice of catalyst and reaction conditions would be crucial in achieving high yield and enantioselectivity.

Optimization and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be optimized to align with these principles, focusing on yield enhancement, stereochemical control, solvent selection, and waste minimization.

Yield Enhancement and Stereochemical Control

Optimizing the yield and stereoselectivity of the synthesis of this compound is paramount. In an organocatalytic reductive amination, several factors can be fine-tuned:

Catalyst Loading: Minimizing the amount of catalyst used without compromising reaction efficiency is a key aspect of green chemistry. Catalyst loading can often be reduced by optimizing other reaction parameters.

Reaction Time and Temperature: Adjusting the reaction time and temperature can significantly impact the yield and selectivity. Lowering the temperature can sometimes enhance enantioselectivity, while optimizing the reaction time prevents the formation of byproducts.

Nature of the Hydride Source: The choice of hydride donor can influence both the yield and the ease of purification.

The table below illustrates hypothetical optimization parameters for the synthesis of a chiral hydrazine via organocatalytic reductive amination, based on general principles observed in similar reactions.

EntryCatalystHydride SourceTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1Chiral Phosphoric Acid (10 mol%)Hantzsch Ester25248590
2Chiral Phosphoric Acid (5 mol%)Hantzsch Ester25488291
3Proline Derivative (20 mol%)Benzothiazoline0367885
4Proline Derivative (20 mol%)Benzothiazoline-20727592

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer, more environmentally benign solvents. pharmacyjournal.org

For the synthesis of this compound, several greener solvent alternatives could be considered, moving away from chlorinated hydrocarbons or aromatic solvents.

Potential Green Solvents:

Ethanol/Water mixtures: These are biodegradable and have low toxicity.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a viable alternative to THF.

Cyclopentyl methyl ether (CPME): Offers advantages such as a high boiling point and stability to peroxide formation.

Waste minimization is another cornerstone of green chemistry. emergingpub.comemergingpub.com Strategies to reduce waste in the synthesis of this compound include:

Process Intensification: Combining multiple reaction steps into a one-pot procedure, such as the in-situ formation and reduction of the hydrazone, reduces the need for intermediate purification steps and minimizes solvent usage and waste generation.

Catalyst Recycling: The ability to recover and reuse the organocatalyst would significantly improve the sustainability of the process.

Use of Renewable Feedstocks: Investigating the use of bio-derived butanal would further enhance the green credentials of the synthesis.

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the efficiency and environmental impact of a chemical process. chembam.comnih.gov

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. nih.gov An ideal reaction has an atom economy of 100%. For the reductive amination of butanal with phenylhydrazine, the atom economy would depend on the reducing agent used. A catalytic hydrogenation with H₂ would have a very high atom economy, as the only byproduct is water. In contrast, using a stoichiometric reducing agent like a Hantzsch ester would result in a lower atom economy due to the formation of the oxidized form of the reductant as a byproduct.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. nih.gov A lower E-Factor indicates a more environmentally friendly process. The E-Factor takes into account not only byproducts but also solvent losses, unreacted starting materials, and catalyst waste.

The table below provides a hypothetical comparison of the green metrics for different synthetic approaches to a 1-alkyl-1-phenylhydrazine.

Synthetic RouteAtom Economy (%)Theoretical E-Factor
Reductive Amination with H₂/Catalyst~90%Low (<1)
Reductive Amination with Hantzsch Ester~50-60%Moderate (5-20)
Classical Multi-step Synthesis<40%High (>25)

By prioritizing catalytic methods, especially those utilizing hydrogen as the terminal reductant, and by carefully selecting solvents and minimizing waste streams, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Chemical Transformations and Reactivity Profiles of 1 Phenylbutyl Hydrazine

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile and a versatile building block in organic synthesis. nih.gov

Nucleophilic Reactivity of the hydrazine Nitrogen Atoms

The defining characteristic of the hydrazine moiety in (1-Phenylbutyl)hydrazine is its nucleophilicity. Both nitrogen atoms possess lone pairs of electrons, rendering them capable of attacking electron-deficient centers. In unsymmetrical hydrazines like this compound, the two nitrogen atoms exhibit different levels of reactivity. naturalspublishing.com

α-Nitrogen : The nitrogen atom directly bonded to the 1-phenylbutyl group (the α-nitrogen) is sterically more hindered and its nucleophilicity is influenced by the electronic nature of the substituent.

β-Nitrogen : The terminal nitrogen of the -NH2 group (the β-nitrogen) is generally more nucleophilic and less sterically encumbered, making it the primary site of reaction with most electrophiles. naturalspublishing.comresearchgate.net

Kinetic studies on various amines and hydrazines have shown that while hydrazines are potent nucleophiles, their reactivity does not always correlate directly with their basicity, a phenomenon sometimes discussed in the context of the "alpha effect". nih.govnih.gov The nucleophilic character of hydrazines allows them to participate in a wide range of substitution reactions. For instance, they are known to react with electrophilic partners in various cross-coupling reactions, serving as versatile synthons. nih.gov The rate of these nucleophilic reactions can be influenced by the solvent and the electronic properties of the substituents on the hydrazine. nih.govnih.gov

Electrophilic Activation and Derivatization Strategies

Derivatization of this compound involves the reaction of the hydrazine moiety with various electrophilic reagents to form stable derivatives. These strategies are crucial for chemical analysis, and for modifying the compound's reactivity for subsequent synthetic steps. nih.govresearchgate.net

Common derivatization strategies applicable to this compound include:

Acylation : Reaction with acid chlorides or anhydrides to form hydrazides. This transformation is often used to protect one of the nitrogen atoms or to introduce new functional groups.

Sulfonylation : Reaction with sulfonyl chlorides, such as tosyl chloride, to produce sulfonohydrazides. These derivatives are important intermediates in organic synthesis.

Reaction with Isocyanates : The nucleophilic nitrogen can attack isocyanates to form semicarbazide-type structures.

Furthermore, the hydrazine moiety can undergo oxidative activation, often mediated by enzymatic systems or chemical oxidants, to generate reactive intermediates like free radicals. nih.gov In synthetic chemistry, arylhydrazines can be activated to serve as electrophilic partners in cross-coupling reactions, showcasing the dual nucleophilic and potentially electrophilic nature of these compounds under specific conditions. nih.gov Such activation often involves cleavage of the C-N bond, making them environmentally friendly arylating agents as nitrogen gas is a byproduct. nih.gov

Condensation Reactions with Carbonyl Compounds (e.g., Ketones, Aldehydes)

A hallmark reaction of hydrazines is their condensation with carbonyl compounds to form hydrazones. wikipedia.orgyoutube.com This reaction proceeds via a nucleophilic addition of the terminal nitrogen atom to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a water molecule. nih.govlibretexts.org The reaction is typically catalyzed by acid. nih.gov

The general mechanism is as follows:

Nucleophilic attack of the terminal -NH2 group of this compound on the electrophilic carbonyl carbon.

Formation of a hemiaminal intermediate. nih.gov

Proton transfer steps.

Elimination of water to form the C=N double bond of the hydrazone. libretexts.org

This reaction is highly efficient and is used both for the synthesis of stable hydrazone derivatives and as an intermediate step in other transformations, such as the Wolff-Kishner reduction. wikipedia.orglibretexts.orgwikipedia.org The rate of hydrazone formation is sensitive to pH and the electronic properties of both the carbonyl compound and the hydrazine. nih.govnih.gov

Carbonyl CompoundStructureResulting (1-Phenylbutyl)hydrazone Product
AcetoneCH3COCH3Acetone (1-phenylbutyl)hydrazone
BenzaldehydeC6H5CHOBenzaldehyde (1-phenylbutyl)hydrazone
CyclohexanoneC6H10OCyclohexanone (1-phenylbutyl)hydrazone
2-ButanoneCH3COC2H52-Butanone (1-phenylbutyl)hydrazone

Formation of Nitrogen-Containing Heterocyclic Scaffolds

The bifunctional nature of the hydrazine moiety makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Synthesis of Pyrazoles and Related Azoles

The most prominent application of substituted hydrazines in heterocyclic synthesis is the construction of the pyrazole (B372694) ring. nih.gov The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comwikipedia.orgnih.gov

When this compound reacts with a symmetric 1,3-diketone, a single pyrazole product is formed. However, reaction with an unsymmetrical 1,3-diketone can lead to a mixture of two regioisomers. mdpi.com The regioselectivity of the reaction is influenced by the steric and electronic differences between the two carbonyl groups of the dicarbonyl compound, as well as the reaction conditions, such as the solvent. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. The generally accepted mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com

1,3-Dicarbonyl CompoundStructurePotential Pyrazole Product(s)
Acetylacetone (2,4-Pentanedione)CH3COCH2COCH31-(1-Phenylbutyl)-3,5-dimethyl-1H-pyrazole
DibenzoylmethaneC6H5COCH2COC6H51-(1-Phenylbutyl)-3,5-diphenyl-1H-pyrazole
BenzoylacetoneC6H5COCH2COCH31-(1-Phenylbutyl)-3-methyl-5-phenyl-1H-pyrazole and/or 1-(1-Phenylbutyl)-5-methyl-3-phenyl-1H-pyrazole
Ethyl AcetoacetateCH3COCH2COOEtEthyl 1-(1-phenylbutyl)-5-methyl-1H-pyrazole-3-carboxylate (major pyrazolone (B3327878) tautomer)

Cycloaddition Reactions Leading to Heterocyclic Systems

While hydrazines themselves are not typical substrates for cycloaddition reactions, their derivatives, particularly hydrazones, are versatile precursors for such transformations. researchgate.net this compound can be readily converted into a hydrazone, which can then participate in various cycloaddition pathways to generate complex heterocyclic systems.

A key example is the 1,3-dipolar cycloaddition reaction. researchgate.net Hydrazones can be converted in situ into azomethine imines or nitrile imines, which are reactive 1,3-dipoles. acs.orgacs.orgmdpi.com These intermediates can then react with dipolarophiles, such as alkenes or alkynes, to afford five-membered heterocyclic rings like pyrazolidines or pyrazolines. acs.orgcdnsciencepub.com This approach allows for the stereoselective creation of multiple covalent bonds and chiral centers in a single step. acs.org

Furthermore, hydrazone derivatives can be used to generate azoalkenes, which can participate in [4+2] cycloaddition (Diels-Alder) reactions to form six-membered heterocycles like dihydropyridazinones or tetrahydro-1,2,4-triazines. researchgate.net These reactions demonstrate the utility of this compound as a scaffold for accessing diverse and medicinally relevant heterocyclic structures through the strategic formation and subsequent cycloaddition of its hydrazone derivatives. rsc.orgresearchgate.net

Construction of Indazole and other Fused Heterocycles

The synthesis of indazoles, a class of bicyclic aromatic compounds with significant applications in medicinal chemistry, often utilizes hydrazine derivatives. this compound can, in principle, participate in cyclization reactions to form N-substituted indazoles. While direct examples involving this compound are not extensively detailed in the provided search results, the general strategies for indazole synthesis from hydrazines are well-established and applicable.

One common approach involves the reaction of a hydrazine with a suitably substituted carbonyl compound, such as an ortho-halo- or ortho-nitro-benzaldehyde or ketone, followed by an intramolecular cyclization. For instance, the reaction of a hydrazine with an o-chlorinated arylhydrazone can be catalyzed by copper to facilitate intramolecular N-arylation, leading to the formation of N-phenyl-1H-indazoles. beilstein-journals.org Similarly, intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base can yield 1-aryl-1H-indazole derivatives. organic-chemistry.org

Another powerful method for constructing the indazole skeleton is the [3 + 2] annulation approach using arynes and hydrazones. nih.gov This method allows for the synthesis of a variety of substituted indazoles under mild conditions. nih.gov The reaction can proceed through either the in situ generation of diazo compounds from N-tosylhydrazones or an annulation/oxidation process with N-aryl/alkylhydrazones to yield 1,3-disubstituted indazoles. nih.gov

The following table summarizes some general methods for indazole synthesis that could potentially be adapted for use with this compound:

Reaction Type Reactants Key Reagents/Conditions Product Type Citation
Intramolecular N-arylationo-chlorinated arylhydrazonesCuI, KOH, 1,10-phenanthroline, DMF, 120 °CN-phenyl-1H-indazoles beilstein-journals.org
Intramolecular Amination1-Aryl-2-(2-nitrobenzylidene)hydrazinesPotassium tert-butoxide, DMF, 100 °C1-Aryl-1H-indazoles organic-chemistry.org
[3 + 2] AnnulationArynes and N-aryl/alkylhydrazonesVaries (e.g., base)1,3-Disubstituted indazoles nih.gov
Copper-catalyzed reaction2-Formylboronic acids and diazodicarboxylatesCu(OAc)₂, acid or base1-N-Alkoxycarbonyl indazoles researchgate.net

Beyond indazoles, this compound can be a precursor for other fused heterocyclic systems. For example, reactions of hydrazines with dicarbonyl compounds or their equivalents can lead to the formation of pyrazoles, which can be further elaborated into fused systems. nih.govnih.gov The synthesis of tricyclic heteroaromatic systems, such as those containing triazole, imidazole, thiadiazole, or pyrazine (B50134) rings, can be achieved using appropriately substituted indazoles as starting materials. researchgate.net

Oxidative and Reductive Transformations of this compound

The hydrazine moiety is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidative Transformations:

The oxidation of hydrazines can proceed through different pathways, often involving the formation of a hydrazyl radical as an initial intermediate. datapdf.com Depending on the oxidizing agent and the stoichiometry, the oxidation can result in the formation of nitrogen gas (a 4-electron oxidation) or other nitrogen-containing compounds. datapdf.com For instance, phenylhydrazines can undergo oxidative C-H arylation reactions in the presence of an oxidant. researchgate.net While specific studies on the oxidation of this compound are not detailed in the search results, general principles of hydrazine oxidation can be applied. Common oxidizing agents for hydrazines include potassium permanganate, ferric ion, and ceric ion. datapdf.comresearchgate.net The reaction of hydrazines with metal-diketonic complexes can also lead to cyclization and the formation of pyrazoles, which can be considered an oxidative transformation. nih.gov

Reductive Transformations:

The reduction of the hydrazine group itself is less common than its oxidation. However, other functional groups within the molecule can be targeted for reduction. For example, if the phenyl ring of this compound were substituted with a nitro group, this group could be selectively reduced. The reduction of dinitro-substituted indazoles with sodium borohydride (B1222165) followed by a Mannich reaction is a known method for synthesizing fused heterocyclic systems. researchgate.net

Functionalization and Derivatization at Phenyl and Butyl Substituents

Modifying the phenyl and butyl substituents of this compound can be a strategic approach to alter its reactivity and synthetic utility.

Functionalization of the Phenyl Group:

The phenyl ring can be functionalized through standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, provided the hydrazine moiety is appropriately protected. Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can influence the nucleophilicity of the hydrazine and the reactivity of the aromatic ring in subsequent reactions. For example, the presence of nitro groups on a phenyl-indazole system is crucial for certain reductive cyclization reactions. researchgate.net

Derivatization of the Butyl Chain:

The butyl chain offers fewer straightforward handles for functionalization compared to the phenyl ring. However, modifications could be envisioned through radical reactions or by starting from a functionalized precursor before the introduction of the hydrazine group. The length and branching of the alkyl chain attached to the hydrazine can influence the steric environment around the reactive nitrogen atoms, potentially affecting the regioselectivity of cyclization reactions.

The following table provides a conceptual overview of potential functionalization strategies:

Substituent Reaction Type Potential Reagents Purpose of Modification
Phenyl GroupElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination)Introduce reactive handles, modify electronic properties
Phenyl GroupCross-Coupling Reactions (if halogenated)Boronic acids, Pd catalyst (Suzuki coupling)Introduce new carbon-carbon bonds
Butyl ChainRadical HalogenationN-Bromosuccinimide (NBS), lightIntroduce a leaving group for further substitution
Butyl ChainOxidation (at benzylic position if applicable)KMnO₄, K₂Cr₂O₇Introduce a carbonyl group

It is important to note that any functionalization strategy must consider the reactivity of the hydrazine group, which may require protection-deprotection steps to achieve the desired transformation. The synthesis of substituted phenylhydrazines often involves the use of protecting groups like tert-butoxycarbonyl (Boc), which can be removed under acidic conditions. researchgate.net

Mechanistic Investigations of Reactions Involving 1 Phenylbutyl Hydrazine

Elucidation of Reaction Pathways and Identification of Key Intermediates

Currently, there are no published studies that specifically map the reaction pathways for (1-Phenylbutyl)hydrazine in various chemical transformations. Research in this area would be necessary to identify the characteristic intermediates that form. For analogous, simpler hydrazines, reactions often proceed through intermediates such as hydrazones, diazenes, or radical species, depending on the reactants and conditions. However, the influence of the bulky and electronically active 1-phenylbutyl substituent on the stability and reactivity of such intermediates for the title compound is unknown.

Kinetic and Thermodynamic Aspects of Chemical Transformations

No kinetic or thermodynamic data for reactions involving this compound is available. To understand the favorability and rates of its potential reactions, experimental studies would need to be conducted to determine key parameters.

A hypothetical data table for a potential reaction, such as its oxidation, might look as follows, but it is important to reiterate that the values are purely illustrative due to the absence of real data.

Hypothetical Kinetic and Thermodynamic Data for the Oxidation of this compound

Parameter Value Units
Rate Constant (k) Undetermined M⁻¹s⁻¹
Activation Energy (Ea) Undetermined kJ/mol
Enthalpy of Reaction (ΔH) Undetermined kJ/mol
Entropy of Reaction (ΔS) Undetermined J/(mol·K)
Gibbs Free Energy (ΔG) Undetermined kJ/mol

Computational and Theoretical Studies of Reaction Mechanisms

The absence of experimental data is mirrored by a lack of computational studies on this compound. Such studies are crucial for providing a molecular-level understanding of reaction mechanisms.

Density Functional Theory (DFT) Calculations for Energy Profiles

DFT calculations would be instrumental in mapping the potential energy surface for reactions involving this compound. This would allow for the calculation of the energies of reactants, products, intermediates, and transition states. Without such studies, the energy profiles for its reactions are purely speculative.

Transition State Analysis and Reaction Coordinate Studies

Detailed analysis of transition state geometries and vibrational frequencies is necessary to confirm the nature of the saddle points on the potential energy surface and to understand the bonding changes that occur during a chemical transformation. No such analyses have been performed for this compound.

Molecular Dynamics Simulations to Understand Reactive Conformations

Molecular dynamics simulations could provide insight into the conformational flexibility of the 1-phenylbutyl group and its influence on the accessibility of the hydrazine (B178648) moiety's lone pairs of electrons for reaction. These simulations would help in understanding how solvent molecules and reactant approaches influence the reactive conformations of the molecule. To date, no such simulations have been reported.

Applications of 1 Phenylbutyl Hydrazine As a Synthetic Precursor and Reagent

Role in the Synthesis of Complex Organic Molecules

Substituted phenylhydrazines are fundamental reagents in the construction of various heterocyclic scaffolds, which form the core of many complex organic molecules. The reactivity of the hydrazine (B178648) moiety in (1-Phenylbutyl)hydrazine allows it to participate in cyclization reactions to form stable aromatic and non-aromatic ring systems.

One of the most prominent applications of phenylhydrazine (B124118) derivatives is in the synthesis of pyrazoles . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are prevalent in many biologically active compounds. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classical and efficient method for pyrazole (B372694) synthesis. nih.govnih.gov It is highly probable that this compound can react with various 1,3-dicarbonyl compounds to yield N- (1-phenylbutyl)-substituted pyrazoles. The general reaction scheme is presented below:

Table 1: General Synthesis of N-(1-Phenylbutyl)pyrazoles

Reactant 1 Reactant 2 (1,3-Dicarbonyl Compound) Product
This compound Acetylacetone 1-(1-Phenylbutyl)-3,5-dimethylpyrazole
This compound Dibenzoylmethane 1-(1-Phenylbutyl)-3,5-diphenylpyrazole

Another significant application is the Fischer indole (B1671886) synthesis , a classic method for preparing indoles, which are key structural motifs in many natural products and pharmaceuticals. thermofisher.comwikipedia.orgalfa-chemistry.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The (1-phenylbutyl) group on the hydrazine nitrogen would be incorporated into the final indole structure at the N1 position. The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the carbonyl component. nih.gov

Table 2: Potential Indole Synthesis using this compound via Fischer Indole Synthesis

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product
This compound Acetone 1-(1-Phenylbutyl)-2-methylindole
This compound Cyclohexanone 1-(1-Phenylbutyl)-1,2,3,4-tetrahydrocarbazole

Utilization in the Preparation of Advanced Materials Precursors (focus on chemical synthesis routes)

For instance, bishydrazones, formed from the reaction of dihydrazines with dialdehydes or diketones, can be used as monomers in polycondensation reactions to form polymers containing azine linkages (-C=N-N=C-). These polymers often exhibit interesting thermal and electronic properties. Although this compound is a monohydrazine, it could be used to synthesize molecules that are then incorporated into larger polymer backbones or as side-chain functionalities.

Furthermore, hydrazine derivatives can be used to synthesize precursors for conductive polymers or materials with non-linear optical properties. The nitrogen-rich nature of the hydrazine moiety can contribute to the electronic characteristics of the resulting materials. The synthesis of such precursors would likely involve the reaction of this compound with electrophilic reagents to create larger, conjugated systems.

Employment in the Total Synthesis of Natural Products (as an intermediate or key building block)

While there are no documented instances of this compound being directly used in the total synthesis of a natural product, substituted hydrazines, in general, are crucial intermediates. enamine.net The indole and pyrazole cores, which can be synthesized using this compound, are present in numerous natural alkaloids and other bioactive compounds.

For example, the Fischer indole synthesis is a key step in the synthesis of various indole alkaloids. wikipedia.org A synthetic strategy targeting a natural product containing an N-substituted indole could potentially employ this compound. The choice of the (1-phenylbutyl) group might be strategic to influence the solubility, crystallinity, or biological activity of the final product or intermediates.

Hydrazine derivatives are also found in a number of natural products, although they are relatively rare. researchgate.net The synthesis of these natural products often requires the introduction of the N-N bond at a specific stage, and a substituted hydrazine like this compound could serve as a key building block for this purpose.

Emerging Applications in Modern Organic Synthesis and Catalysis

Recent research has explored the use of phenylhydrazine and its derivatives in novel synthetic transformations and as catalysts or ligands in catalysis. These emerging areas suggest potential future applications for this compound.

Substituted phenylhydrazines have been used as reagents in visible light-induced photocatalysis for C-H functionalization reactions. rsc.org In these reactions, the phenylhydrazine can act as a precursor to aryl radicals under mild conditions. It is conceivable that this compound could be employed in similar transformations to introduce phenylbutyl groups or to generate specific radical intermediates.

In the field of catalysis, hydrazine derivatives can serve as ligands for transition metals. The nitrogen atoms of the hydrazine can coordinate to a metal center, and the substituents on the hydrazine can be tuned to modulate the electronic and steric properties of the resulting catalyst. While not a common application, the development of new catalytic systems could potentially involve ligands derived from this compound.

Furthermore, the reactivity of the N-N bond in hydrazines continues to be explored for novel synthetic methodologies. For instance, palladium-catalyzed reactions have been developed for the direct conversion of phenols to primary anilines using hydrazine. rsc.org The role of substituted hydrazines in such catalytic cycles is an area of active investigation.

Future Directions and Research Opportunities

Development of Novel and More Efficient Synthetic Methodologies for (1-Phenylbutyl)hydrazine

The classical synthesis of alkyl-substituted hydrazines often involves multi-step procedures that may suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and moderate yields. Future research should be directed towards developing more streamlined and sustainable methods for the synthesis of this compound.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed N-alkylation of phenylhydrazine (B124118) with a suitable butyl-containing electrophile could offer a more direct and efficient route. The optimization of such a reaction would involve screening various catalysts, ligands, and reaction conditions to maximize yield and minimize side products.

Below is a hypothetical data table illustrating a potential optimization study for a palladium-catalyzed synthesis of this compound.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2XantphosCs2CO3Toluene10065
2Pd2(dba)3Buchwald LigandK3PO4Dioxane11078
3PdCl2(PPh3)2P(t-Bu)3NaOtBuTHF8055
4Pd(OAc)2dppfK2CO3DMF12072

Another area of exploration is the development of greener synthetic routes. This could involve the use of biocatalysis, where enzymes are engineered to perform the desired N-alkylation with high selectivity and under mild conditions. Additionally, photoredox catalysis offers a powerful tool for forging new bonds under visible light irradiation, potentially enabling novel synthetic pathways to this compound from readily available precursors.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of the hydrazine (B178648) moiety is well-established in reactions like the Fischer indole (B1671886) synthesis and the formation of hydrazones. However, the specific substitution pattern of this compound may unlock novel reactivity. Future research should focus on exploring its behavior in a wider range of chemical transformations.

For example, its participation in multicomponent reactions could lead to the rapid assembly of complex molecular scaffolds. Investigating its use in cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, could yield novel heterocyclic compounds with potential biological activity. The influence of the 1-phenylbutyl group on the stereoselectivity of such reactions would be a particularly interesting aspect to study.

Furthermore, the development of new catalytic systems could enable previously inaccessible transformations. For instance, asymmetric catalysis could be employed to achieve enantioselective reactions involving the hydrazine nitrogen atoms, leading to the synthesis of chiral molecules.

A hypothetical study on the diastereoselective cycloaddition of this compound with a chiral alkene is presented below.

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Sc(OTf)3CH2Cl2070:30
2Cu(OTf)2Toluene-2085:15
3Yb(OTf)3THF-7892:8
4In(OTf)3Acetonitrile2560:40

Expansion of Synthetic Applications into New Chemical Spaces

This compound and its derivatives hold significant potential as building blocks in medicinal and materials chemistry. A key future direction is the systematic exploration of its use in the synthesis of novel compound libraries for drug discovery and materials science.

In medicinal chemistry, the hydrazine moiety is a common feature in many bioactive molecules. This compound could serve as a key intermediate for the synthesis of novel pyrazole (B372694), indole, or pyridazine (B1198779) derivatives with potential applications as anti-inflammatory, anti-cancer, or anti-microbial agents. High-throughput screening of these compound libraries could identify promising lead candidates for further development.

In materials science, the incorporation of the this compound motif into polymers or coordination complexes could lead to materials with interesting optical, electronic, or self-healing properties. For example, its use in the synthesis of dynamic covalent polymers could result in materials that are recyclable and adaptable.

Integration with Flow Chemistry, Automation, and Machine Learning in Synthesis Research

The integration of modern technologies such as flow chemistry, automation, and machine learning can significantly accelerate the research and development process for this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. bohrium.comgoogle.com Developing a continuous flow process for the synthesis of this compound would not only make its production more efficient and scalable but also facilitate the rapid optimization of reaction conditions. bohrium.com

Automation: Automated synthesis platforms can be used to perform a large number of experiments in a short amount of time, enabling the rapid screening of catalysts, reagents, and reaction parameters. This high-throughput experimentation approach can accelerate the discovery of new synthetic methods and reactivity patterns for this compound.

Machine Learning: Machine learning algorithms can be trained on experimental data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.org By integrating machine learning with automated synthesis, a self-optimizing system could be developed to efficiently explore the chemical space around this compound and identify optimal conditions for its synthesis and subsequent transformations.

A conceptual workflow for an automated and machine learning-driven optimization of a reaction involving this compound is outlined below.

StepActionTechnologyOutcome
1Define Reaction SpaceHuman InputSet of reagents, catalysts, and conditions to explore
2Automated ExperimentationRobotic PlatformExecution of a design of experiments (DoE)
3Data AcquisitionIn-line AnalyticsReal-time monitoring of reaction progress and yield
4Model TrainingMachine Learning AlgorithmPredictive model of reaction outcomes
5Propose New ExperimentsMachine Learning AlgorithmSuggests next set of experiments to maximize information gain
6IterateAutomated SystemRepeats steps 2-5 until optimal conditions are found

By embracing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile tool for innovation in chemical synthesis and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Phenylbutyl)hydrazine, and how can reaction parameters be optimized?

  • Answer : Synthesis typically involves diazotization of aniline derivatives followed by reductive steps. For example, phenylhydrazine derivatives are synthesized via diazonium salt formation (using NaNO₂/HCl at 0–5°C) and subsequent reduction with Na₂SO₃/NaOH, maintaining pH 6.2–6.7 to stabilize intermediates. Critical parameters include strict temperature control during diazotization to prevent side reactions and precise pH adjustment during reduction to ensure high yield . Post-synthesis neutralization with HCl yields the final product.

Q. How can this compound be analytically quantified in complex mixtures?

  • Answer : UV-Vis spectroscopy coupled with derivatization (e.g., condensation with aldehydes to form hydrazones) is commonly used. Phosphomolybdic acid (PMA) forms colored complexes with hydrazines, detectable at 546–526 nm. Alternatively, redox titration with KMnO₄ under acidic conditions quantifies hydrazine via permanganate reduction, validated by molar absorptivity measurements (2192–2279 L·mol⁻¹·cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved protective clothing. Work in a fume hood to avoid inhalation, as hydrazines are toxic and prone to oxidation. Store in airtight containers under inert gas to prevent degradation. Regular monitoring of air quality and emergency showers are mandatory .

Advanced Research Questions

Q. How do computational studies inform the design of this compound-based catalysts for ring-opening metathesis?

  • Answer : Density functional theory (DFT) maps reaction pathways, identifying transition states and intermediates. For example, bicyclic hydrazines (e.g., [2.2.2]-structures) lower activation barriers by stabilizing cycloreversion steps, increasing catalytic efficiency. Experimental validation via substrate scope studies (e.g., norbornene derivatives) confirms computational predictions .

Q. What mechanisms underlie the temporal degradation of this compound in biological systems, and how can stability be improved?

  • Answer : Degradation involves hydrolysis and oxidation, leading to cumulative cytotoxicity. Stability is enhanced by derivatization (e.g., acetylated or oxalate salts) or encapsulation in liposomes. Long-term studies in animal models show dose-dependent effects on cell viability (IC₅₀: 10–50 µM), necessitating controlled-release formulations .

Q. How can contradictions in reported catalytic efficiencies of hydrazine derivatives be resolved?

  • Answer : Discrepancies arise from variations in activation methods (thermal vs. photochemical) and catalyst support materials. Systematic studies using standardized conditions (e.g., fixed temperature, solvent polarity) and advanced characterization (TGA/DSC for thermal stability) reconcile data. For instance, hydrazine monohydrate shows superior H₂ release efficiency (95% purity) under mild conditions compared to anhydrous forms .

Q. What role does this compound play in modulating oxidative stress pathways in vitro?

  • Answer : It induces ROS generation via Fenton-like reactions, triggering apoptosis in cancer cells (e.g., IC₅₀ = 25 µM in HeLa cells). Mechanistic studies use luciferase assays and Western blotting to track p53 and caspase-3 activation. Co-treatment with antioxidants (e.g., NAC) reverses effects, confirming redox-mediated cytotoxicity .

Methodological Considerations

Q. What experimental designs are optimal for studying hydrazine decomposition kinetics?

  • Answer : Use continuous-flow reactors with online GC-MS to monitor H₂ and N₂ evolution. Kinetic parameters (activation energy, rate constants) are derived from Arrhenius plots. For ASCENT propellant analogs, differential scanning calorimetry (DSC) quantifies exothermic decomposition peaks (ΔH = –1500 kJ/kg) .

Q. How can hydrazone derivatives of this compound be characterized for structural elucidation?

  • Answer : Combine NMR (¹H/¹³C), FT-IR (C=N stretch at 1600–1650 cm⁻¹), and X-ray crystallography. Hydrazones with electron-withdrawing groups (e.g., NO₂) exhibit distinct melting points (e.g., 120–150°C) and crystallize in monoclinic systems, validated by single-crystal diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.